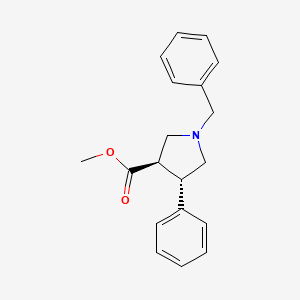
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both benzyl and phenyl groups attached to the pyrrolidine ring adds to its complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and phenyl groups. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)-3-pyrrolidinecarboxylate
- Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C19H21NO2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1 |
Clé InChI |
CBOILEULVFQPKE-MSOLQXFVSA-N |
SMILES isomérique |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


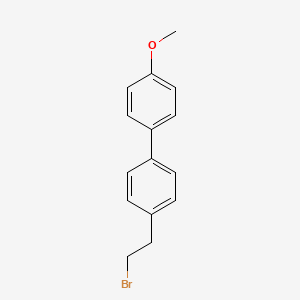
![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
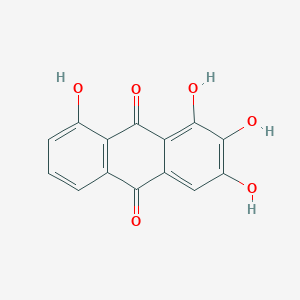
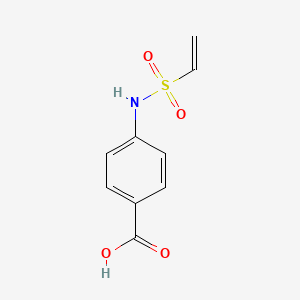
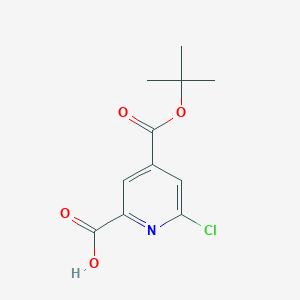
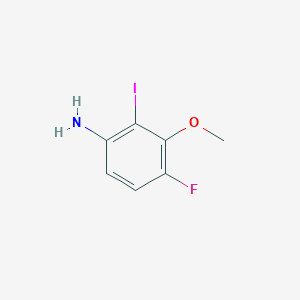
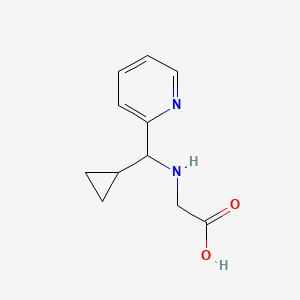
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
